

FT-IR spectrum of 5-Bromo-2-hydroxy-4-methylpyridine

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-4-methylpyridine

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An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of **5-Bromo-2-hydroxy-4-methylpyridine**

Introduction

5-Bromo-2-hydroxy-4-methylpyridine, also known by its tautomeric name 5-Bromo-4-methyl-2(1H)-pyridinone, is a versatile heterocyclic compound. It serves as a crucial intermediate and building block in various fields, particularly in pharmaceutical development and agricultural chemistry.^[1] Its unique structure, featuring a pyridine ring with bromo, hydroxyl, and methyl substituents, makes it a valuable precursor for synthesizing biologically active molecules, including anti-inflammatory and antimicrobial agents.^[1] This technical guide provides a comprehensive analysis of the theoretical Fourier-Transform Infrared (FT-IR) spectrum of this compound, detailed experimental protocols for its analysis, and its relevance for researchers and drug development professionals.

Molecular Structure and Tautomerism

A key characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is fundamental to understanding the molecule's reactivity and its spectral properties. The FT-IR spectrum will exhibit characteristic bands corresponding to both the hydroxyl (-OH) form and the pyridone (C=O and N-H) form, with the equilibrium often favoring the pyridone tautomer.

Caption: Tautomeric equilibrium of **5-Bromo-2-hydroxy-4-methylpyridine**.

Theoretical FT-IR Spectral Data and Interpretation

While a published FT-IR spectrum for **5-Bromo-2-hydroxy-4-methylpyridine** is not readily available, a theoretical spectrum can be reliably predicted based on characteristic group frequencies and data from structurally similar compounds, such as 5-bromo-2,3-dihydroxy pyridine. The presence of the pyridone tautomer is expected to be a dominant feature in the spectrum.

Table 1: Predicted FT-IR Peak Assignments for **5-Bromo-2-hydroxy-4-methylpyridine**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3270	Weak-Medium	N-H Stretch	Pyridone N-H
~3110	Weak	C-H Stretch	Aromatic C-H
~2950	Weak	C-H Stretch	Methyl (CH ₃)
~1680	Strong	C=O Stretch (Amide I)	Pyridone C=O
~1640	Medium	C=C Stretch	Pyridine Ring
~1580	Medium	N-H In-plane Bend	Pyridone N-H
~1460	Medium	C-H Bend (Asymmetric)	Methyl (CH ₃)
~1380	Medium	C-H Bend (Symmetric)	Methyl (CH ₃)
~1300	Medium	C-OH Stretch	Hydroxyl C-O
~1000-1250	Medium-Weak	C-H In-plane Bend	Aromatic C-H
~700-900	Medium	C-H Out-of-plane Bend	Aromatic C-H
~570	Medium-Weak	C=O In-plane Bend	Pyridone C=O
~510	Medium-Weak	C-Br Stretch	Bromo C-Br

Key Spectral Features:

- N-H/O-H Stretching Region ($3200\text{-}3400\text{ cm}^{-1}$): The presence of the pyridone tautomer would result in a band around 3270 cm^{-1} corresponding to the N-H stretching vibration. Any contribution from the O-H stretch of the hydroxy form would likely appear as a broader band in this region.
- C-H Stretching Region ($2900\text{-}3150\text{ cm}^{-1}$): Aromatic C-H stretching vibrations are expected to appear just above 3000 cm^{-1} , while the aliphatic C-H stretches from the methyl group will be just below 3000 cm^{-1} .^[2]
- Carbonyl Stretching (1680 cm^{-1}): The most prominent peak is anticipated to be a strong absorption around 1680 cm^{-1} , characteristic of the C=O stretching mode of the 2-pyridone ring. This band is a key indicator of the dominant tautomeric form.
- Fingerprint Region (below 1600 cm^{-1}): This region contains a wealth of information. Key bands include the C=C stretching of the pyridine ring, N-H bending vibrations, C-H bending from the methyl group, and the C-OH stretch. The C-Br stretching vibration is expected at a lower frequency, typically around $500\text{-}600\text{ cm}^{-1}$.^[3]

Experimental Protocols for FT-IR Analysis

The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid sample like **5-Bromo-2-hydroxy-4-methylpyridine** using the KBr pellet technique.^[4]

1. Instrumentation:

- A Fourier-Transform Infrared (FT-IR) spectrometer is used, equipped with a source (e.g., glowing black-body), an interferometer (e.g., Michelson), a KBr beam splitter, and a detector (e.g., DTGS).^{[5][6][7]}

2. Sample Preparation (KBr Pellet Method):

- Drying: Dry approximately 2 mg of the sample and 200 mg of spectroscopic grade Potassium Bromide (KBr) to remove any moisture, which can interfere with the spectrum.^[4]

- Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle. The goal is to achieve a uniform, fine powder with a particle size of less than 2 μm to minimize light scattering.[4]
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent, or translucent pellet.[4] KBr is used because it does not absorb light in the mid-IR range.[8]

3. Data Acquisition:

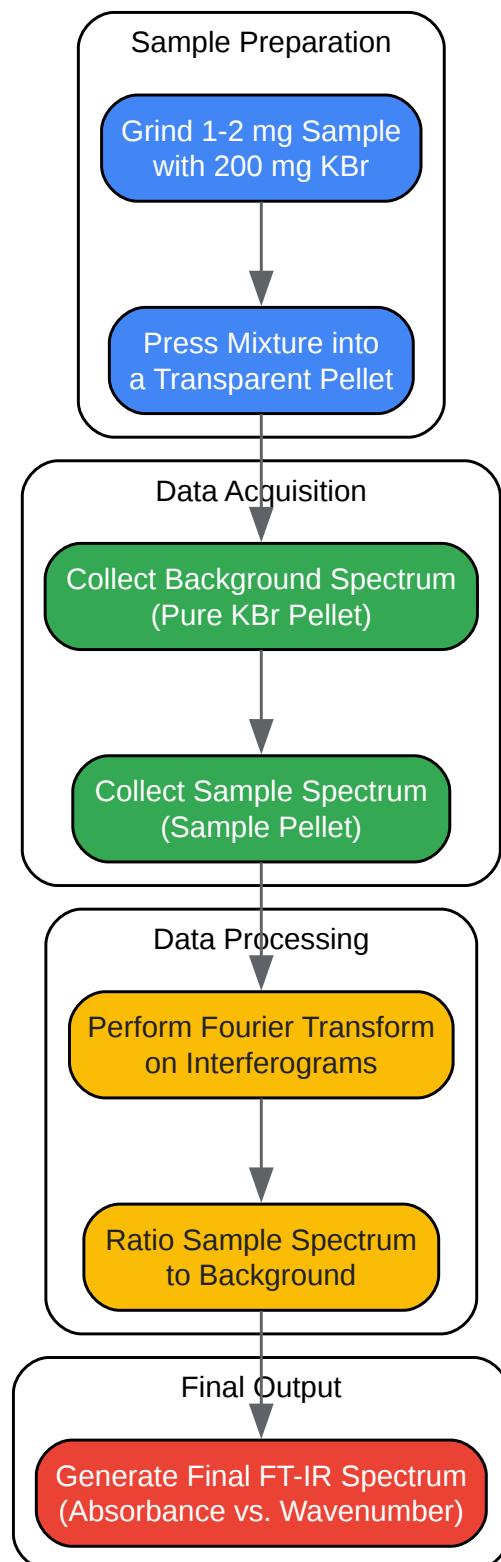
- Background Spectrum: Place the empty pellet holder or a pure KBr pellet in the sample compartment. Purge the chamber with nitrogen gas to reduce atmospheric interference from CO_2 and water vapor.[9] Collect a background spectrum; this will be subtracted from the sample spectrum.[4][6]
- Sample Spectrum: Place the KBr pellet containing the sample in the holder inside the sample compartment.[9]
- Parameters: Set the desired spectral range (e.g., 4000–400 cm^{-1}), resolution (e.g., 4 cm^{-1}), and number of scans (e.g., 32-64 scans are co-added to improve the signal-to-noise ratio). [7]
- Collection: Initiate the scan to collect the sample interferogram.[5]

4. Data Processing:

- The instrument's software performs a Fourier transform on the interferogram to convert the data from the time domain to the frequency domain.[6]
- The sample spectrum is then ratioed against the background spectrum to generate the final transmittance or absorbance spectrum, which is free from instrumental and atmospheric absorptions.[6]

Experimental Workflow

The process of obtaining an FT-IR spectrum can be visualized as a clear workflow from sample preparation to final data analysis.



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Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The FT-IR spectrum of **5-Bromo-2-hydroxy-4-methylpyridine** provides a unique "chemical fingerprint" essential for its identification and characterization.^[8] The analysis, heavily influenced by the pyridone-pyridinol tautomerism, is expected to show a strong carbonyl absorption around 1680 cm^{-1} , alongside characteristic bands for N-H, C-H, C=C, and C-Br vibrations. For researchers in drug discovery and chemical synthesis, understanding these spectral features is critical for verifying molecular structure, assessing purity, and monitoring reaction progress. The detailed protocol and workflow provided herein offer a robust framework for obtaining high-quality spectral data for this and similar heterocyclic compounds.

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